5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole
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Overview
Description
5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole: is a heterocyclic compound that contains silicon, oxygen, and carbon atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole typically involves the following steps:
Formation of the Silole Ring: The initial step involves the formation of the silole ring through a cyclization reaction. This can be achieved by reacting a suitable silicon-containing precursor with an appropriate reagent under controlled conditions.
Ethoxylation: The ethoxy group is introduced by reacting the intermediate with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Phenylation: The phenyl group is introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidized Derivatives: Formation of silanols or siloxanes.
Reduced Derivatives: Formation of silanes or silyl ethers.
Substituted Derivatives: Introduction of various functional groups such as halides, amines, or thiols.
Scientific Research Applications
5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and materials to enhance their properties such as thermal stability and mechanical strength.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and carbon, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes or receptors, thereby exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole: Lacks the ethoxy group, which may affect its reactivity and applications.
5-Methoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole:
Uniqueness
The presence of the ethoxy group in 5-Ethoxy-2,2-dimethyl-4-phenyl-2,5-dihydro-1,2-oxasilole imparts unique chemical properties such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
143479-03-2 |
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Molecular Formula |
C13H18O2Si |
Molecular Weight |
234.37 g/mol |
IUPAC Name |
5-ethoxy-2,2-dimethyl-4-phenyl-5H-oxasilole |
InChI |
InChI=1S/C13H18O2Si/c1-4-14-13-12(10-16(2,3)15-13)11-8-6-5-7-9-11/h5-10,13H,4H2,1-3H3 |
InChI Key |
KWPHQEXBTHIOMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(=C[Si](O1)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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